

# Procyanidin C1: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Kibdelin C1*

Cat. No.: *B018079*

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Disclaimer: Initial searches for "**Kibdelin C1**" did not yield significant results for a compound with that specific name. However, due to the similarity in nomenclature and the context of the user's request for a technical guide for researchers, this document focuses on Procyanidin C1, a well-researched natural compound with significant biological activities. It is possible that "**Kibdelin C1**" is a trivial or less common name for Procyanidin C1 or a closely related molecule.

## Core Physical and Chemical Properties

Procyanidin C1 is a flavan-3-ol, a type of flavonoid, and is a trimer composed of three (–)-epicatechin units. It is naturally found in various plant sources, including grape seeds, apples, cinnamon, and cocoa.

## Quantitative Data Summary

Property	Value	Source
Molecular Formula	C <sub>45</sub> H <sub>38</sub> O <sub>18</sub>	N/A
Molecular Weight	866.77 g/mol	N/A
CAS Number	37064-30-5	N/A
Appearance	Solid	N/A
Solubility	Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Soluble in PBS (pH 7.2) at approximately 10 mg/mL.	N/A
UV max (in Methanol)	281 nm	N/A

## Experimental Protocols

### Isolation and Purification of Procyanidin C1

A common method for the isolation and purification of Procyanidin C1 from plant material, such as grape seeds, involves a multi-step chromatographic process.

Methodology:

- Extraction:
  - The plant material (e.g., ground grape seeds) is first defatted using a non-polar solvent like hexane.
  - The defatted material is then extracted with a mixture of acetone and water (e.g., 70:30 v/v) to isolate the phenolic compounds, including procyanidins.
  - The acetone is removed under reduced pressure, and the aqueous extract is lyophilized.
- Fractionation by Column Chromatography:

- The crude extract is redissolved in a minimal amount of solvent and loaded onto a Sephadex LH-20 column.
- The column is first eluted with a solvent like methanol-water to remove monomeric flavonoids.
- A gradient of increasing acetone concentration in water is then used to elute oligomeric procyanidins, including the trimeric fraction containing Procyanidin C1.
- Preparative High-Performance Liquid Chromatography (HPLC):
  - The trimer-rich fraction from the Sephadex LH-20 column is further purified using preparative reversed-phase HPLC (RP-HPLC).
  - Column: A C18 column is typically used.
  - Mobile Phase: A gradient elution is employed, commonly with a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid) and (B) acetonitrile or methanol. The gradient is programmed to increase the proportion of solvent B over time to effectively separate the different procyanidin trimers.
  - Detection: The eluting compounds are monitored using a UV detector at a wavelength of 280 nm.
  - Fractions corresponding to the peak of Procyanidin C1 are collected.
- Purity Assessment:
  - The purity of the isolated Procyanidin C1 is confirmed by analytical HPLC.

## Structural Characterization

### Methodology:

- Mass Spectrometry (MS):
  - Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the mass determination of Procyanidin C1.

- The analysis is typically performed in negative ion mode, where the deprotonated molecule  $[M-H]^-$  is observed at  $m/z$  865.
- High-resolution mass spectrometry can be used to confirm the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR and  $^{13}C$  NMR spectroscopy are essential for the complete structural elucidation of Procyanidin C1.
  - Spectra are typically recorded in deuterated solvents such as methanol- $d_4$  or acetone- $d_6$ .
  - 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals and to confirm the connectivity between the epicatechin units.

## Biological Activities and Signaling Pathways

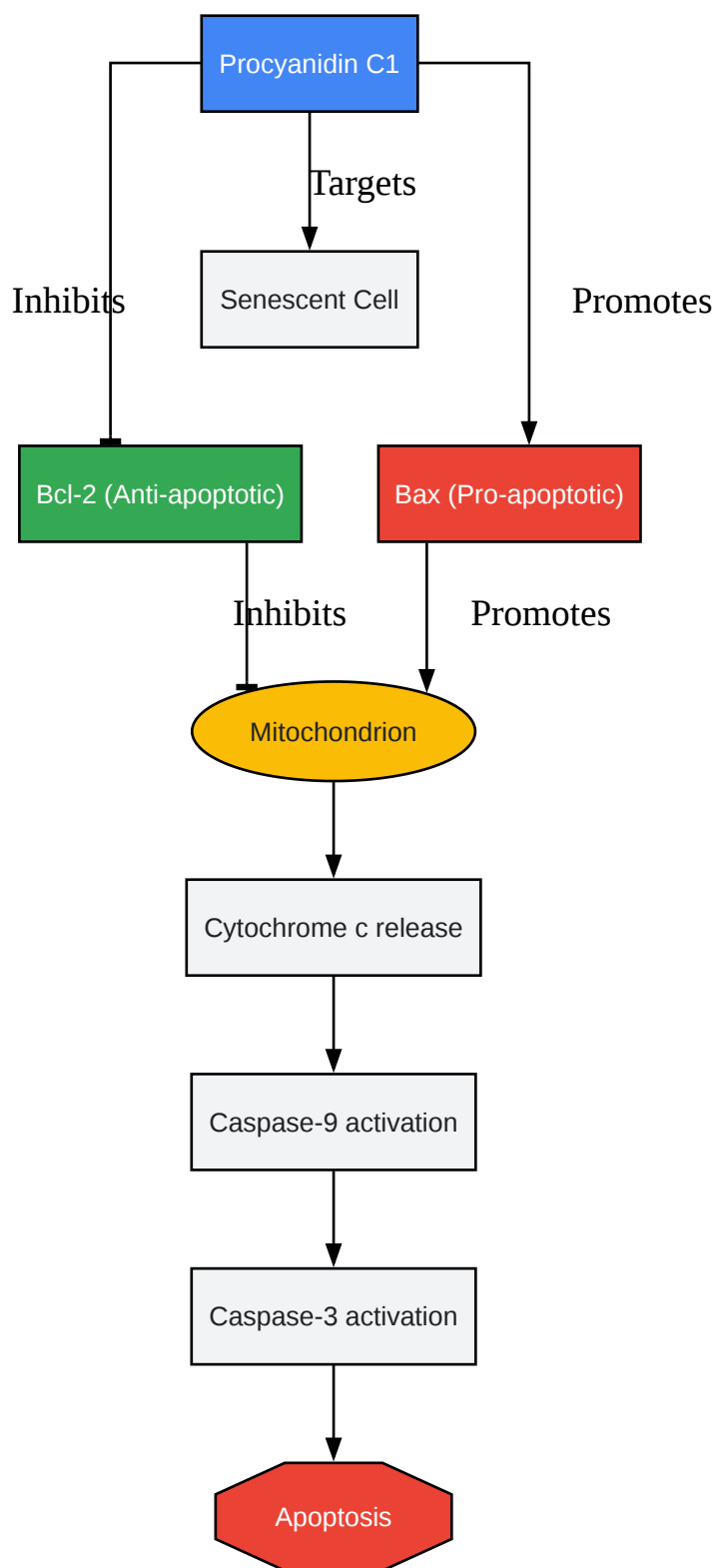
Procyanidin C1 exhibits a range of biological activities, including antioxidant, anti-inflammatory, and senolytic effects.

### Senolytic Activity and Apoptosis Induction

Procyanidin C1 has been identified as a senolytic agent, meaning it can selectively induce apoptosis (programmed cell death) in senescent cells. This has significant implications for age-related diseases.

Signaling Pathway:

The senolytic activity of Procyanidin C1 is mediated through the intrinsic apoptosis pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins.



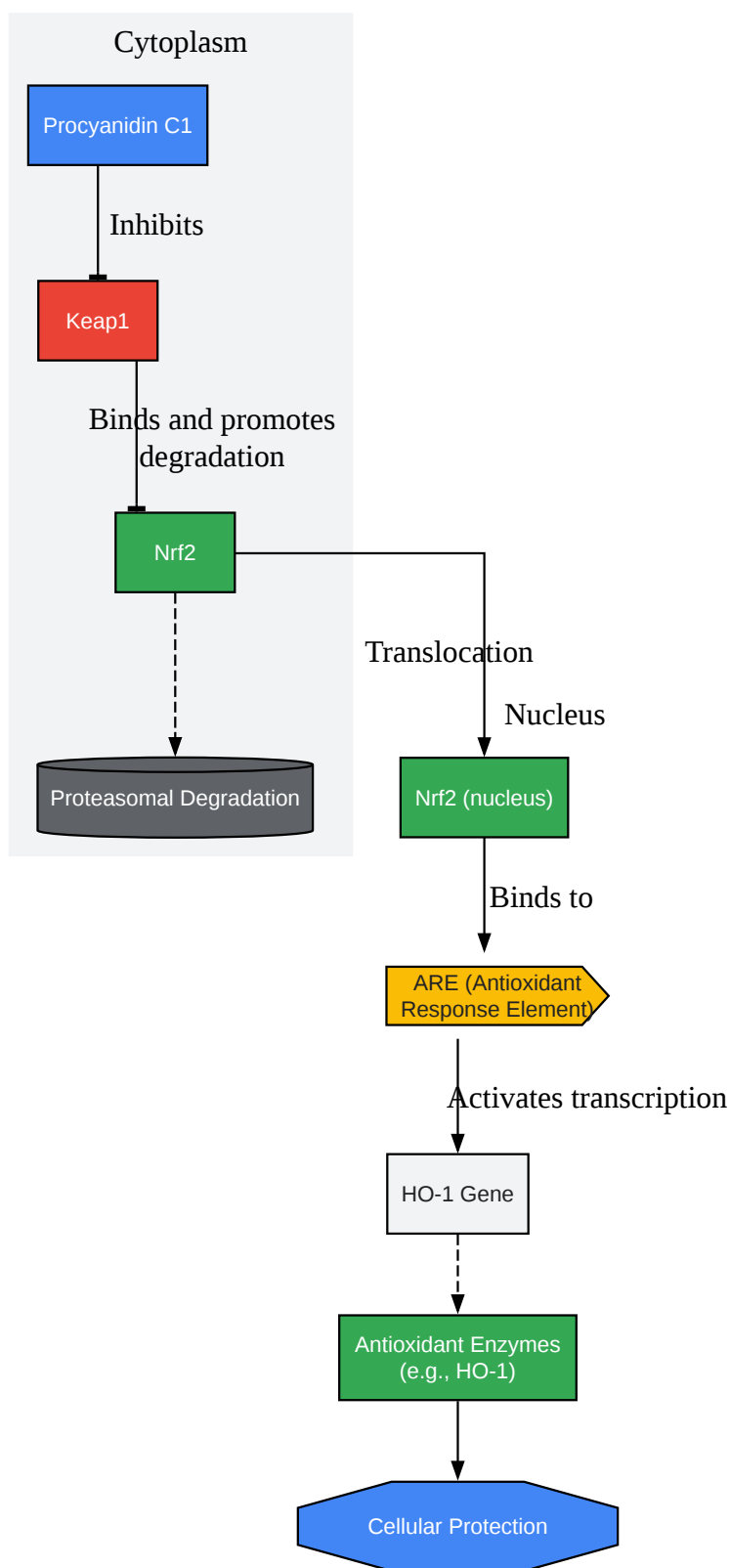
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Caption: Procyanidin C1 induces apoptosis in senescent cells by inhibiting Bcl-2 and promoting Bax.

## Antioxidant Activity and the Nrf2/HO-1 Pathway

Procyanidin C1 is a potent antioxidant. One of its key mechanisms of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).

Signaling Pathway:



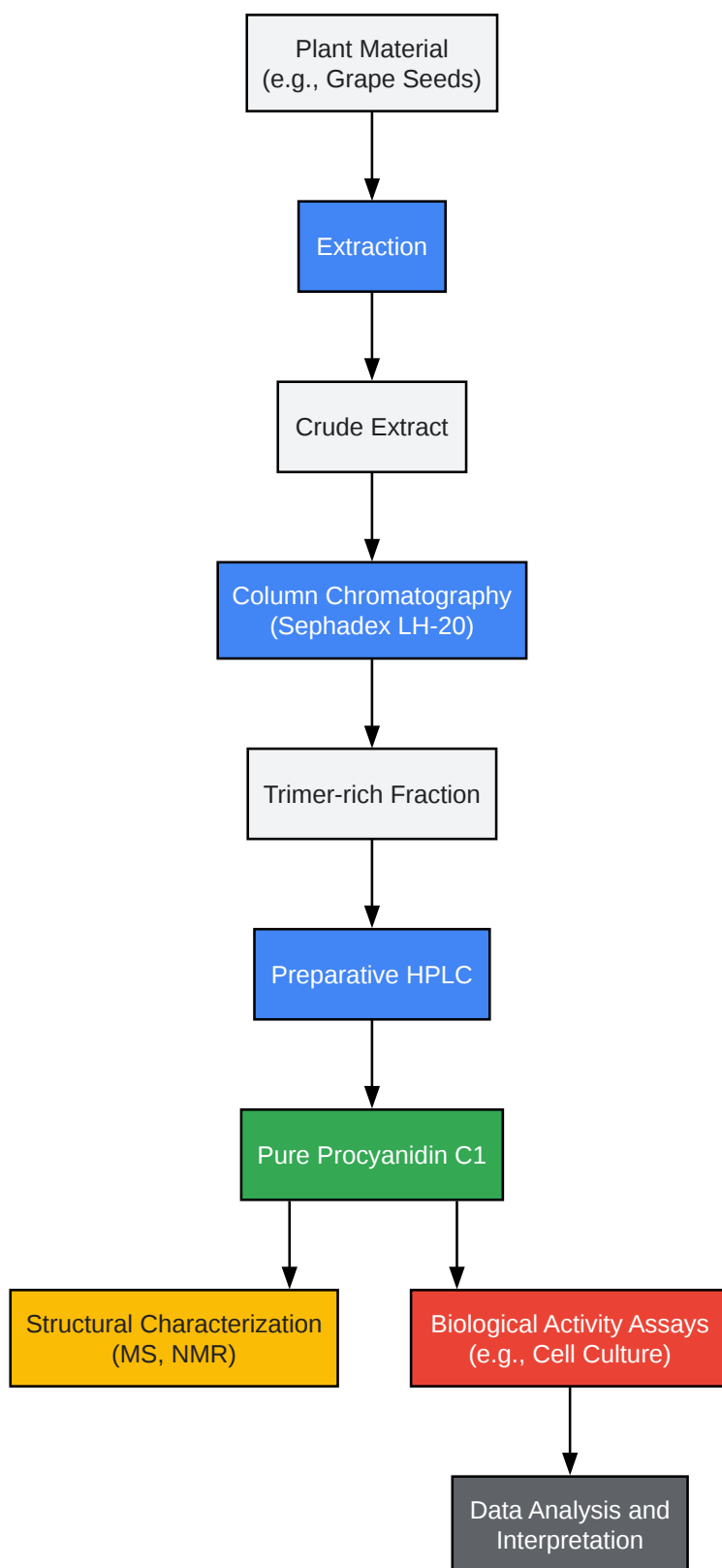
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Caption: Procyanidin C1 activates the Nrf2 pathway, leading to antioxidant enzyme production.

## Experimental Workflow Overview

The following diagram outlines a general workflow for the study of Procyanidin C1, from isolation to biological activity assessment.





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Caption: General workflow for the isolation, characterization, and bioactivity testing of Procyanidin C1.

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